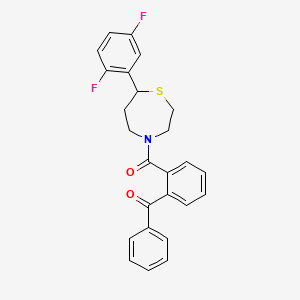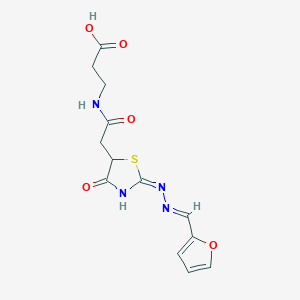![molecular formula C21H12ClF3N2OS B2765447 N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 306980-38-1](/img/structure/B2765447.png)
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the CAS number 306980-38-1 . It has a molecular formula of C21H12ClF3N2OS and a molecular weight of 432.85 . This product is intended for research use only.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.846 and a density of 1.5±0.1 g/cm3 . It has a boiling point of 478.1±45.0 °C at 760 mmHg . The melting point and other physical properties aren’t specified in the available resources .Scientific Research Applications
High Refractive Index Polyimides
Research has shown that compounds similar to the specified chemical structure, particularly those involving chlorophenyl and trifluoromethyl groups, can be used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for applications requiring high-performance optical materials with excellent transparency and colorlessness. Such polyimides could potentially be used in advanced electronics and optoelectronics where materials with specific optical properties are required (Tapaswi et al., 2015).
Antipathogenic Activity
Compounds structurally related to the query, featuring chlorophenyl and trifluoromethyl groups, have been investigated for their antipathogenic activity. The presence of chlorophenyl moieties, in particular, has been correlated with significant antibacterial effects against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for these compounds in the development of novel antimicrobial agents aimed at combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Thermal and Antimicrobial Studies
The thermal properties and antimicrobial activities of sulfanilamide derivatives, which share functional groups with the compound , have been explored. These studies include the synthesis and characterization of derivatives, demonstrating their thermal stability and assessing their antibacterial and antifungal activities. Such research underscores the potential of these derivatives in materials science, especially where thermal stability is coupled with antimicrobial properties (Lahtinen et al., 2014).
Synthetic Routes to Heterocycles
The chemical reactivity of related compounds has been utilized to develop new synthetic routes to heterocycles, a class of organic compounds that are central to the development of pharmaceuticals and materials science. These studies demonstrate the versatility of chlorophenyl and trifluoromethyl groups in organic synthesis, particularly in the construction of complex molecular architectures with potential applications in drug development and materials engineering (Samii, Ashmawy, & Mellor, 1987).
Molecular Interactions in Crystals
Investigations into the molecular interactions of sulfonamides, which share similarities with the target compound, have provided insights into their behavior in crystals and solutions. This research is crucial for understanding the solid-state properties of materials, which is essential for the design of new materials with tailored properties. Such studies can inform the development of advanced materials with specific crystalline structures for use in pharmaceuticals, electronics, and nanotechnology (Perlovich et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-16-4-7-18(8-5-16)29-19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPRJSDJXOEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)
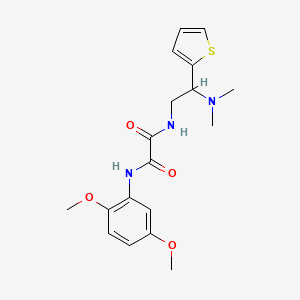
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)
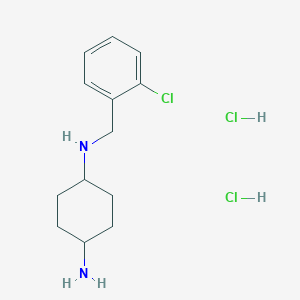
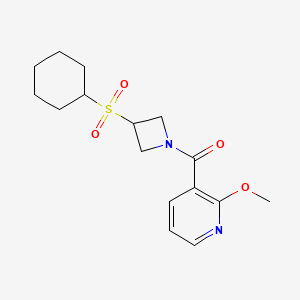
![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)
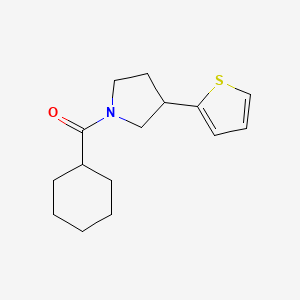
![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)
![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)
